2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide

5-HT4 receptor Serotonin Functional antagonism

2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide (CAS 1097827-25-2), also known as 2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide, is a synthetic organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol. It is classified as a piperidine derivative and an acetamide, and is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1097827-25-2
Cat. No. B1438285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide
CAS1097827-25-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)CC2=CC=C(C=C2)O
InChIInChI=1S/C13H18N2O2/c16-12-3-1-10(2-4-12)9-13(17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2,(H,15,17)
InChIKeyABDRHKYFEJJNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide (CAS 1097827-25-2): Chemical Profile and Procurement Context


2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide (CAS 1097827-25-2), also known as 2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide, is a synthetic organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . It is classified as a piperidine derivative and an acetamide, and is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple reputable suppliers, typically with purities of ≥95% or 97% . Its structure features a 4-hydroxyphenyl group linked via an acetamide bridge to a piperidin-4-yl moiety, a combination that imparts distinct chemical and biological properties relevant to receptor pharmacology and drug discovery programs .

2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide: Why In-Class Substitution Is Not Advisable


In the class of piperidinyl acetamides, structural variations—even seemingly minor ones—can drastically alter target binding affinity, selectivity, and functional activity. For example, N-(piperidin-4-yl)acetamide (CAS 5810-56-0) lacks the 4-hydroxyphenyl group, which is critical for enhanced interaction with certain biological targets like the 5-HT₄ receptor . Similarly, N-[1-(piperidin-4-yl)ethyl]acetamide derivatives are often associated with opioid receptor activity, demonstrating how alkyl chain elongation redirects pharmacological profile . The specific presence of the 4-hydroxyphenyl group in the target compound enables strong, sub-nanomolar antagonism at the 5-HT₄ receptor, a property not shared by its simpler congeners [1]. Consequently, substituting this compound with a generic piperidinyl acetamide would not only fail to recapitulate this specific activity but could introduce unwanted off-target effects or lead to completely inactive molecules in assays designed around its unique pharmacophore.

Quantitative Differentiation of 2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide (CAS 1097827-25-2) from Analogs


Sub-Nanomolar 5-HT₄ Receptor Antagonism: Superior Potency to GR113808 in a Functional Tissue Assay

The target compound demonstrates sub-nanomolar antagonism at the 5-HT₄ receptor in a functional tissue preparation, with a reported IC₅₀ of 0.100 nM [1]. This potency exceeds that of the well-characterized 5-HT₄ antagonist GR113808, which exhibits an IC₅₀ of 0.4 nM in a COS-7 cell-based assay . While assay conditions differ, the data suggest that 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide possesses exceptional potency against this receptor in a physiologically relevant ex vivo model, making it a valuable tool for studies requiring high receptor occupancy at low concentrations.

5-HT4 receptor Serotonin Functional antagonism Guinea pig colon

Structural Differentiation: The 4-Hydroxyphenyl Motif Confers Unique Reactivity and Target Engagement

Unlike simpler piperidinyl acetamides such as N-(piperidin-4-yl)acetamide (CAS 5810-56-0) or N-methyl-N-(piperidin-4-yl)acetamide (CAS 83180-55-6), the target compound possesses a 4-hydroxyphenyl group attached via an acetamide linker . This structural feature is not merely decorative; the phenolic hydroxyl can act as a hydrogen bond donor, and the phenyl ring provides a hydrophobic and π-stacking surface . These interactions are critical for high-affinity binding to targets like the 5-HT₄ receptor. Analogs lacking this group, such as N-(piperidin-4-yl)acetamide, are devoid of the same level of receptor engagement and serve as less specific chemical probes.

Medicinal chemistry Pharmacophore Hydrogen bonding Piperidine derivatives

Commercial Availability and Purity Profile: A Readily Sourced Research Tool

2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide is widely available from multiple major chemical suppliers (e.g., Sigma-Aldrich, American Elements, ChemScene) at consistently high purity levels, typically ≥95% or 97% [1]. This stands in contrast to some less common piperidinyl acetamide analogs, which may only be available from a limited number of specialty vendors or require custom synthesis. The established supply chain ensures reliable, rapid procurement and batch-to-batch consistency, reducing the risk of experimental variability due to impurities or synthetic byproducts.

Chemical procurement Research reagent Building block

Recommended Application Scenarios for 2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide (CAS 1097827-25-2)


Functional Antagonism Studies at the 5-HT₄ Receptor

Utilize this compound as a potent antagonist (IC₅₀ = 0.100 nM) in ex vivo or in vitro assays designed to characterize 5-HT₄ receptor-mediated responses, such as gastrointestinal motility studies using guinea-pig colon preparations [1]. Its high potency in a functional tissue model makes it suitable for experiments where robust receptor blockade is required at low concentrations to minimize non-specific effects.

Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

Employ this compound as a key structural template or reference molecule in SAR campaigns focused on piperidine-based acetamides. Its 4-hydroxyphenyl group provides a specific handle for probing hydrogen-bonding and π-stacking interactions with biological targets, as demonstrated by its high affinity for the 5-HT₄ receptor [2]. Directly compare its activity profile against that of simpler analogs like N-(piperidin-4-yl)acetamide to deconvolute the contributions of the phenyl and hydroxyl moieties .

Chemical Biology Probe Development

Leverage its well-defined chemical structure and high potency at the 5-HT₄ receptor to develop a chemical probe for studying the physiological roles of this receptor in native tissues. The compound's availability from multiple commercial sources with high purity facilitates reproducible synthesis of biotinylated or fluorescent derivatives for target engagement and localization studies.

Synthetic Building Block for Advanced Pharmaceutical Intermediates

Use this compound as a versatile building block in the synthesis of more complex molecules, capitalizing on the reactivity of its primary and secondary amine, hydroxyl, and amide functional groups . Its commercial availability and defined purity streamline the preparation of focused compound libraries for hit-to-lead optimization in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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